![molecular formula C14H22ClFN2 B1442617 {1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride CAS No. 1332529-03-9](/img/structure/B1442617.png)

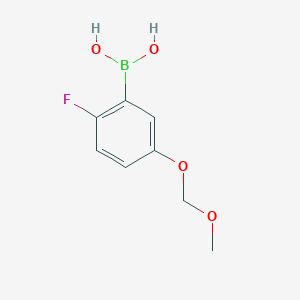

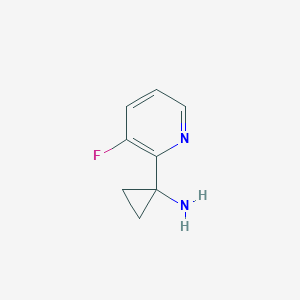

{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride

Overview

Description

Synthesis Analysis

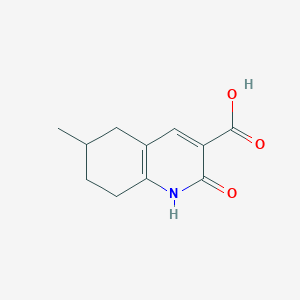

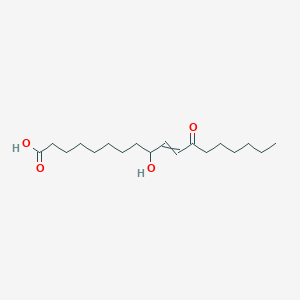

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “syn-3-Fluoro-4-aminopiperidine” was achieved with a final optimized process that gave a 66% yield .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory .Chemical Reactions Analysis

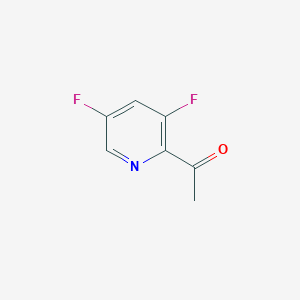

The chemical reactions involving similar compounds have been studied. For instance, defluorination byproducts were observed at lower pH on prolonged stirring .Scientific Research Applications

Antibacterial Properties

This compound has been studied for its potential in combating bacterial infections. It has shown significant antibacterial activity against both gram-negative and gram-positive bacterial strains . For instance, certain derivatives have exhibited potent activity against Enterobacter aerogenes and Bacillus subtilis , with minimum inhibitory concentration (MIC) values indicating strong efficacy .

DNA Gyrase Inhibition

The compound’s derivatives have been explored as DNA gyrase enzyme inhibitors . This is particularly relevant in the development of new antibiotics, as DNA gyrase is a well-known target for antibacterial agents. Molecular docking simulation studies suggest that these derivatives could be effective ligands responsible for antibacterial activity .

Antifungal Activity

While the specific compound has not been directly linked to antifungal activity, related structures within its chemical family have been investigated for their role in combating fungal infections. This suggests potential for the compound to be modified for antifungal applications .

Drug Design and Synthesis

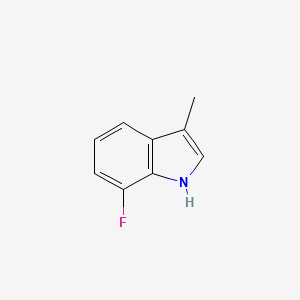

The compound’s structure, featuring a fluorinated phenyl ring and a methylpiperidine moiety, makes it a valuable scaffold in medicinal chemistry. It can be used as a starting point for the synthesis of various pharmacologically active molecules .

Pharmacokinetics Enhancement

Fluorination is known to affect the pharmacokinetic properties of pharmaceuticals. The presence of a fluorine atom in this compound could potentially improve its metabolic stability, increase its lipophilicity, and enhance its ability to penetrate biological membranes .

Neurological Research

Compounds with a piperidine structure are often associated with neurological effects. While specific research on this compound’s neurological applications is not readily available, its structure suggests potential use in the development of neuroactive drugs .

Molecular Docking Studies

The compound’s ability to bind with biological targets can be studied through molecular docking. This is crucial for understanding its interaction with various enzymes and receptors, which is essential for drug development processes .

Chemical Biology Probes

Due to its unique structure, the compound could serve as a chemical probe in biological systems to study protein-ligand interactions, enzyme mechanisms, and cellular pathways. This can provide insights into the molecular basis of diseases .

Safety and Hazards

properties

IUPAC Name |

1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2.ClH/c1-10-4-3-7-17(9-10)14-6-5-12(11(2)16)8-13(14)15;/h5-6,8,10-11H,3-4,7,9,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEFEZGFHNSXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

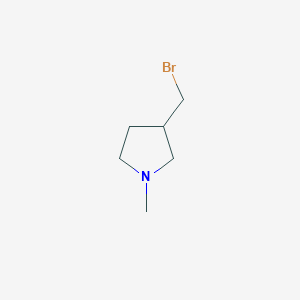

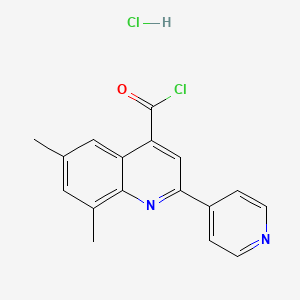

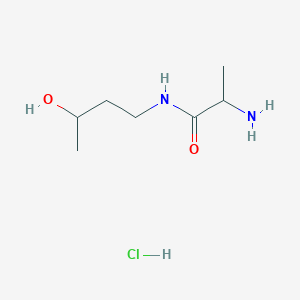

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)